4-Trifluoromethylbenzoic acid, N'-(2-hydroxybenzoyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzoic acid moiety, along with a hydrazide linkage to a 2-hydroxybenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide typically involves the reaction of 4-trifluoromethylbenzoic acid with 2-hydroxybenzoyl hydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide in an anhydrous solvent like N,N-dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazide linkage can form hydrogen bonds with target proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Similar in structure but lacks the hydrazide linkage.
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Another related compound with a hydroxyl group instead of a hydrazide.
2-Amino-4-(trifluoromethyl)benzoic acid: Contains an amino group instead of a hydrazide
Uniqueness
4-Trifluoromethylbenzoic acid, N’-(2-hydroxybenzoyl)hydrazide is unique due to the combination of its trifluoromethyl group, hydrazide linkage, and 2-hydroxybenzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H11F3N2O3 |
---|---|
Molecular Weight |
324.25 g/mol |
IUPAC Name |
2-hydroxy-N'-[4-(trifluoromethyl)benzoyl]benzohydrazide |
InChI |
InChI=1S/C15H11F3N2O3/c16-15(17,18)10-7-5-9(6-8-10)13(22)19-20-14(23)11-3-1-2-4-12(11)21/h1-8,21H,(H,19,22)(H,20,23) |
InChI Key |
BAWZGIQHIPOWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.